molecular formula C8H18ClFN2 B1403184 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride CAS No. 1315499-89-8

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Cat. No. B1403184
CAS RN: 1315499-89-8
M. Wt: 196.69 g/mol
InChI Key: SZURQHKTBMWCNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(2-Fluoropropyl)piperidin-4-amine hydrochloride” is a chemical compound with the molecular formula C8H18ClFN2 . It has a molecular weight of 196.69 g/mol . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2-Fluoropropyl)piperidin-4-amine hydrochloride” are not fully detailed in the search results. It is known that it has a molecular weight of 196.69 g/mol .

Scientific Research Applications

Conformational Analysis and Structural Studies

  • The compound 1-(2-Fluoropropyl)piperidin-4-amine hydrochloride has been studied for its conformational analysis and crystal structure. Such studies are crucial in understanding the compound's physical and chemical properties, which can be essential in various scientific applications (Ribet et al., 2005).

Pharmacokinetics and Enzymatic Hydrolysis

  • Studies on similar compounds have shown that understanding their pharmacokinetics and how they undergo enzymatic hydrolysis can be important for their potential application in cancer treatment (Teffera et al., 2013).

Reactions with Amines

  • The reactions of primary and secondary amines with fluorine-containing compounds have been studied, providing insights into chemical processes that can be valuable in synthetic chemistry (Leffek & Maciejewska, 1986).

Synthesis of Inhibitors

  • The compound has been used in the practical synthesis of inhibitors, such as deoxycytidine kinase inhibitors, highlighting its role in the development of new therapeutic agents (Zhang et al., 2009).

Solvent Effects on Reactions

  • Studies have examined the solvent effects on the reactions involving similar fluorine-containing compounds, which is critical in optimizing reaction conditions in chemical synthesis (Nudelman et al., 1986).

Crystal Structure Analysis

  • Analysis of the crystal structure of similar compounds, including fluorinated analogues, can provide valuable information for the development of new materials and drugs (Ullah & Stoeckli-Evans, 2021).

properties

IUPAC Name

1-(2-fluoropropyl)piperidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2.ClH/c1-7(9)6-11-4-2-8(10)3-5-11;/h7-8H,2-6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZURQHKTBMWCNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoropropyl)piperidin-4-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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